3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid

Boronic Acid Acidity Protodeboronation Stability Suzuki-Miyaura Coupling

3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid (CAS 1449145-00-9; MF C14H19BFNO3; MW 279.12 g/mol) is an ortho-fluorinated arylboronic acid bearing a cyclohexyl(methyl)carbamoyl substituent at the 3-position. The combination of the Lewis-acidic boron centre, the electron-withdrawing ortho-fluorine, and the sterically demanding N-cyclohexyl-N-methyl amide group imparts distinctive physicochemical and reactivity profiles that differentiate it from simpler phenylboronic acids and positional isomers.

Molecular Formula C14H19BFNO3
Molecular Weight 279.12 g/mol
Cat. No. B12647039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid
Molecular FormulaC14H19BFNO3
Molecular Weight279.12 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)C(=O)N(C)C2CCCCC2)F)(O)O
InChIInChI=1S/C14H19BFNO3/c1-17(10-6-3-2-4-7-10)14(18)11-8-5-9-12(13(11)16)15(19)20/h5,8-10,19-20H,2-4,6-7H2,1H3
InChIKeyAXYMMNCZFZSZII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid – Structural Identity and Procurement Context


3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid (CAS 1449145-00-9; MF C14H19BFNO3; MW 279.12 g/mol) is an ortho-fluorinated arylboronic acid bearing a cyclohexyl(methyl)carbamoyl substituent at the 3-position. The combination of the Lewis-acidic boron centre, the electron-withdrawing ortho-fluorine, and the sterically demanding N-cyclohexyl-N-methyl amide group imparts distinctive physicochemical and reactivity profiles that differentiate it from simpler phenylboronic acids and positional isomers.

Why Generic Substitution Fails for 3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid


Fluorinated arylboronic acids are not interchangeable reagents; even regioisomeric variants exhibit divergent stability, reactivity, and biological compatibility. Ortho-fluorine substitution lowers the boronic acid pKa and concomitantly accelerates protodeboronation under basic or aqueous conditions compared with meta- or para-fluorinated analogues, making generic substitution a significant risk in Suzuki-Miyaura coupling workflows [1]. The N-cyclohexyl-N-methyl carboxamide motif further distinguishes this compound from simple carbamoyl or N-methyl analogues by providing enhanced steric shielding of the boron centre, which can improve shelf stability and modulate selectivity in enzyme-inhibition contexts.

Quantitative Differentiation Evidence for 3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid


Ortho-Fluorine pKa Depression Relative to Meta- and Para-Fluorophenylboronic Acids

The ortho-fluorine substituent in the target compound significantly depresses the boronic acid pKa compared with meta- or para-fluorinated analogues, enhancing Lewis acidity and binding affinity for diols at physiological pH. The predicted pKa for 2-fluorophenylboronic acid is 8.32, whereas 3-carboxy-2-fluorophenylboronic acid (bearing an additional electron-withdrawing group) exhibits a pKa of 3.28. The target compound, with its carbamoyl electron-withdrawing group in combination with ortho-fluorine, is expected to show a pKa intermediate between these values, conferring superior aqueous solubility of the boronate anion relative to non-fluorinated or meta-fluorinated congeners.

Boronic Acid Acidity Protodeboronation Stability Suzuki-Miyaura Coupling

Comparative Protodeboronation Susceptibility of Ortho-Fluorinated vs Non-Ortho-Fluorinated Arylboronic Acids

Ortho-fluorine substitution in arylboronic acids accelerates protodeboronation (C–B bond protonolysis) under both basic and acidic conditions relative to meta- or para-fluorinated analogues. This instability is well-documented: polyfluorinated aryl boronic acids containing ortho-fluorine substituents undergo protodeboronation significantly faster, limiting their shelf-life and coupling efficiency [1]. The target compound uniquely balances this liability through its 3-carbamoyl substituent, which provides steric shielding of the boron centre via the bulky N-cyclohexyl-N-methyl group – a stabilisation feature absent in simpler ortho-fluorophenylboronic acids (e.g., 2-fluorophenylboronic acid, CAS 1993-03-9) and in 5-(cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid (CAS 874289-44-8), where the carbamoyl group is positioned para to boron, offering no direct steric protection. [1]

Protodeboronation Cross-Coupling Stability Ortho-Fluorine Effect

Thermal Stability Advantage Over Simpler Carbamoyl Analogues

The target compound exhibits a predicted boiling point of 495.1 ± 55.0 °C at 760 mmHg, which is substantially higher than that of 2-fluoro-3-(methylcarbamoyl)phenylboronic acid (MW 196.97, predicted bp ~380–400 °C) and the des-fluoro analogue 3-(cyclohexyl(methyl)carbamoyl)phenylboronic acid (MW 261.12, predicted bp ~470–480 °C). The elevated boiling point, attributable to the combination of fluorine, boronic acid hydrogen-bonding, and the bulky cyclohexylmethyl group, indicates stronger intermolecular interactions and reduced volatility, which is advantageous for high-temperature reactions and vacuum-drying protocols.

Thermal Stability Boiling Point Process Chemistry

Steric and Electronic Differentiation for Serine Protease Inhibitor Design

Boronic acids with ortho-fluorine and carbamoyl substituents are established serine protease inhibitor pharmacophores. The target compound combines three critical features: (i) an ortho-fluorine that enhances boron Lewis acidity for transition-state analogue binding; (ii) a 3-carbamoyl group capable of hydrogen-bonding to the oxyanion hole; and (iii) an N-cyclohexyl-N-methyl substituent that fills the S1/S2 hydrophobic pockets more effectively than simple N-methyl or N-phenyl carbamoyl analogues. [1] In contrast, 5-(cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid positions the carbamoyl group para to boron, disrupting the critical H-bonding geometry, while 2-fluoro-3-(methylcarbamoyl)phenylboronic acid lacks the cyclohexyl group necessary for deep hydrophobic pocket occupancy. [1] [2]

Serine Protease Inhibition Structure-Activity Relationship Boronic Acid Pharmacophore

LogP Differentiation and Predicted Membrane Permeability vs Des-Fluoro and Regioisomeric Analogues

The target compound has a predicted LogP of 1.50 (ChemSrc), reflecting balanced lipophilicity suitable for both aqueous solubility and passive membrane permeation. In comparison, the des-fluoro analogue 3-(cyclohexyl(methyl)carbamoyl)phenylboronic acid (MW 261.12) is predicted to have a higher LogP (~2.2–2.5) due to the absence of the polarising fluorine, while 2-fluoro-3-(methylcarbamoyl)phenylboronic acid (LogP ~0.68, Fluorochem) is significantly more hydrophilic owing to its smaller N-methyl substituent. This LogP of 1.50 positions the target compound within the optimal range for CNS drug-like properties (LogP 1–3) while maintaining sufficient aqueous solubility for in vitro assay compatibility.

LogP Lipophilicity Membrane Permeability Drug-likeness

Commercial Availability at Research-Grade Purity (97%) with Documented Physicochemical Identity

The target compound is commercially available at 97% purity from multiple suppliers (ChemWhat, CymitQuimica, ChemSrc), with a defined CAS number (1449145-00-9) and MDL identifier (MFCD22682852), enabling unambiguous procurement and customs clearance. In contrast, its closest positional isomer, 5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid (the 5-carbamoyl regioisomer), is reported only by a single supplier with limited availability. The target compound's broader supplier base reduces single-source dependency and provides competitive pricing leverage for bulk procurement.

Procurement Purity Specification Quality Control Supply Chain

Optimal Research and Industrial Application Scenarios for 3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid


Medicinal Chemistry: Serine Protease and Hydrolase Inhibitor Lead Generation

The compound's ortho-fluorine-enhanced Lewis acidity (lowered pKa; Evidence Item 1) combined with the 3-carbamoyl H-bonding motif and N-cyclohexyl-N-methyl hydrophobic group (Evidence Item 4) makes it a strategically pre-functionalised building block for structure-based design of serine protease, Fatty Acid Amide Hydrolase (FAAH), and proteasome inhibitors. [1] Its LogP of 1.50 (Evidence Item 5) further supports favourable developability. Procurement of this single intermediate replaces three separate synthetic steps (fluorination, carbamoylation, N-alkylation), accelerating SAR exploration. [1]

Synthetic Chemistry: Suzuki-Miyaura Cross-Coupling with Moderated Protodeboronation Risk

The steric shielding provided by the proximal N-cyclohexyl-N-methyl carbamoyl group (Evidence Item 2) uniquely positions this compound for Suzuki-Miyaura couplings under basic aqueous conditions where simpler ortho-fluorophenylboronic acids undergo rapid protodeboronation. [1] Its high boiling point (Evidence Item 3) and multi-supplier availability (Evidence Item 6) further support its use in parallel synthesis and library production workflows requiring reproducible coupling yields across diverse aryl halide partners. [1]

Process Chemistry: High-Temperature Reaction Compatibility and Isolation Efficiency

With a predicted boiling point of 495 °C (Evidence Item 3), the compound tolerates high-temperature reaction conditions (e.g., microwave-assisted Suzuki couplings, high-boiling solvent systems) without significant evaporative loss. This thermal robustness, combined with reduced protodeboronation susceptibility (Evidence Item 2), enables telescoped reaction sequences and minimises purification burdens in scale-up campaigns. [1]

Biological Screening: Cellular Target Engagement and Phenotypic Assay Compatibility

The moderate LogP of 1.50 (Evidence Item 5) balances aqueous solubility for biochemical assay formats with sufficient membrane permeability for cellular target engagement studies. Compared with the more lipophilic des-fluoro analogue (LogP ~2.2–2.5) that risks non-specific binding, and the more hydrophilic N-methyl analogue (LogP 0.68) that may suffer from poor membrane penetration, this compound offers an optimal developability window for primary and secondary screening cascades. [1]

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